Tetrabutylphosphonium chloride
Overview
Description
Tetrabutylphosphonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C16H36ClP and its molecular weight is 294.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Anion Receptor and Solvent Effect Studies
Tetrabutylphosphonium chloride (TBP) has been studied in the context of its interaction with chloride salts. Specifically, its behavior as a chloride anion receptor was examined in different solvents using methods like isothermal titration calorimetry (ITC) and NMR spectroscopic titrations. The results demonstrated that TBP's interaction with chloride ions varied significantly based on the choice of solvent and counter-cation, showing a broad range of affinity constants (Sessler et al., 2006).
2. Role in Ionic Liquid Structure
Research on the liquid structure of ionic liquids like tetradecyltrihexylphosphonium chloride, a variant of TBP, revealed insights into their molecular dynamics. X-ray scattering and simulation studies confirmed the presence of strong P-Cl interactions and nanoscale segregation in these materials. These findings highlight TBP's role in influencing the structural properties of ionic liquids (Gontrani et al., 2009).
3. Crosslinked Hydrogel Formation
Tetrakis(hydroxymethyl)phosphonium chloride, a related compound, has been used to create covalently crosslinked hydrogels with chitosan. These hydrogels displayed pH-sensitive swelling kinetics, low toxicity, and biocompatibility. They were effective for modified drug release, particularly in the context of oral chemotherapy administration strategies (Martínez-Martínez et al., 2019).
4. Nanoparticle Synthesis
TBP has been utilized in the synthesis of monometallic nanoparticles and bi-/tri- metallic nanoalloys containing noble metals. Its role as both a reducing agent and stabilizing ligand facilitated the production of ultra-small, highly stable nanoparticles at room temperature, demonstrating its potential in catalysis applications (Hueso et al., 2013).
5. Thermodynamic and Transport Properties in Water Mixtures
A study of thermodynamic and transport properties of TBP hydroxide and TBP chloride–water mixtures through molecular dynamics simulations provided valuable insights. This research was particularly relevant for understanding the mixture’s behavior as a cellulose solvent, revealing details about water hydrogen bonding and cellulose solubility in these mixtures (Crawford & Ismail, 2020).
Mechanism of Action
Target of Action
Tetrabutylphosphonium chloride (TBPCl) is an organic compound that primarily targets cellulose, a complex carbohydrate and the main component of plant cell walls . It is used as a reactant or substrate in organic synthesis .
Mode of Action
TBPCl interacts with cellulose by breaking down its structure. This is achieved through a cooperative mechanism involving the chloride anions and water molecules . The chloride anions initiate the breakup of cellulose, and water assists in delaying the reformation of cellulose strands. The tetrabutylphosphonium cation then more permanently separates the cellulose strands from the bundle .
Biochemical Pathways
The primary biochemical pathway affected by TBPCl is the dissolution of cellulose. This process involves the breakdown of the hydrogen bonds that hold the cellulose polymer together, allowing for the separation of individual cellulose strands . This dissolution process is crucial for the conversion of biomass into biofuels.
Pharmacokinetics
It’s known that tbpcl is a liquid at room temperature and has a density of 0978 at 20℃ . It’s insoluble in water but soluble in organic solvents such as ether, alcohol, and ketone .
Result of Action
The primary result of TBPCl’s action is the dissolution of cellulose, which is a critical step in the conversion of biomass into biofuels . By breaking down the structure of cellulose, TBPCl allows for the efficient conversion of this complex carbohydrate into simpler forms that can be further processed into biofuels.
Action Environment
The action of TBPCl is influenced by environmental factors such as temperature and the presence of water. The compound is stable under inert gas (nitrogen or Argon) at 2-8°C . Its reactivity with cellulose is enhanced in the presence of water, which assists in the dissolution process .
Safety and Hazards
Future Directions
Tetrabutylphosphonium chloride has been shown to be an effective cellulose solvent . The maximum cellulose solubility of the TBPH–water solution at approximately 91.1 mol% water, appears correlated with the destruction of the TBP’s interlocking structure in the simulations . This allows the formation of water veins and channeling structures throughout the system, increasing the probability of the IL’s interaction with the cellulose polymer . This could potentially open up new avenues for the use of this compound in the field of biomass processing .
Biochemical Analysis
Biochemical Properties
Tetrabutylphosphonium chloride plays a significant role in biochemical reactions, particularly in the dissolution of cellulose. It interacts with enzymes, proteins, and other biomolecules to facilitate various biochemical processes. For instance, this compound has been shown to disrupt intra-strand hydrogen bonding in cellulose, aiding in its dissolution . This interaction is crucial for applications in biomass processing and material science.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been observed to affect cell viability and proliferation, indicating its potential impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to cellulose strands, breaking intra-strand hydrogen bonds and facilitating the separation of cellulose strands from the bundle . This process is energetically favorable and is crucial for the dissolution of cellulose in aqueous solutions. The chloride anions and tetrabutylphosphonium cations work together to achieve this effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Toxicity studies in animal models have shown that high doses of this compound can cause severe irritation and damage to tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in cellulose degradation and other metabolic processes . The compound’s impact on metabolic pathways is crucial for its applications in biochemical and industrial processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments . The transport and distribution of this compound are essential for its effectiveness in biochemical reactions and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and biochemical reactions.
Properties
IUPAC Name |
tetrabutylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWGNZVCJVLSHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3115-68-2 (Parent), 15853-37-9 (Parent) | |
Record name | Tetrabutylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044616 | |
Record name | Tetrabutylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphonium, tetrabutyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2304-30-5 | |
Record name | Tetrabutylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, tetrabutyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabutylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABUTYLPHOSPHONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5977P51M7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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